1-Pyrenesulfonic acid hydrate
Overview
Description
1-Pyrenesulfonic acid hydrate is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a sulfonic acid group attached to the pyrene ring system, which enhances its solubility in water and other polar solvents. The molecular formula of this compound is C16H10O3S · xH2O, and it has a molecular weight of 282.31 (anhydrous basis) .
Mechanism of Action
Target of Action
1-Pyrenesulfonic acid hydrate (PSA) primarily targets the surface of graphene oxide . Graphene oxide is a unique material that has been used in various fields due to its excellent physical and chemical properties.
Mode of Action
PSA interacts with its target, graphene oxide, through a process known as functionalization . In this process, PSA is used as a reactant along with tetrakis-(4-hydroxylphenyl)porphyrin (THPP) to modify the surface of the graphene oxide .
Biochemical Pathways
The functionalization of graphene oxide with PSA and THPP leads to the formation of a graphene oxide nanohybrid (GO/THPP/PSA) . This nanohybrid material is involved in the photocatalytic production of hydrogen , a clean and renewable energy source .
Pharmacokinetics
It’s known that psa is soluble in dmso, which could potentially influence its bioavailability .
Result of Action
The result of PSA’s action is the creation of a graphene oxide nanohybrid that exhibits excellent photocatalytic activity . This means it can efficiently convert light energy into chemical energy, specifically for the production of hydrogen .
Action Environment
The action of PSA is influenced by various environmental factors. For instance, the solubility of PSA in different solvents can affect its interaction with graphene oxide and thus its efficacy
Biochemical Analysis
Biochemical Properties
1-Pyrenesulfonic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is used as a reactant to functionalize the surface of graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin. The resulting graphene oxide nanohybrid exhibits excellent photocatalytic activity for hydrogen production . Additionally, this compound can react with organotin precursors to form pyrene-containing organostannoxanes . These interactions highlight the compound’s versatility in biochemical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, its role in the functionalization of graphene oxide involves binding to the surface of the graphene oxide, enhancing its photocatalytic properties
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the synthesized graphene oxide nanohybrid material exhibits excellent photocatalytic activity for hydrogen production , suggesting that the compound remains stable and effective over time.
Preparation Methods
1-Pyrenesulfonic acid hydrate can be synthesized through a sulfonation reaction. The typical synthetic route involves the sulfonation of pyrene using sulfuric acid or oleum. The reaction conditions usually require elevated temperatures to ensure complete sulfonation. The resulting product is then purified through crystallization or other separation techniques to obtain the hydrate form .
In industrial settings, the production of this compound may involve continuous sulfonation processes, where pyrene is continuously fed into a reactor containing sulfuric acid. The reaction mixture is then subjected to separation and purification steps to isolate the desired product .
Chemical Reactions Analysis
1-Pyrenesulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The aromatic ring system can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Pyrenesulfonic acid hydrate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological systems due to its fluorescent properties, which allow for the tracking and imaging of biological molecules.
Medicine: Its derivatives are investigated for potential therapeutic applications, including drug delivery systems and diagnostic agents.
Comparison with Similar Compounds
1-Pyrenesulfonic acid hydrate can be compared with other sulfonated pyrene derivatives, such as:
- 1-Pyrenesulfonic acid sodium salt
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
These compounds share similar structural features but differ in the number and position of sulfonic acid groups, which influence their solubility, reactivity, and applications. This compound is unique due to its specific sulfonation pattern and hydrate form, which provide distinct properties and advantages in various applications .
Properties
IUPAC Name |
pyrene-1-sulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S.H2O/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYFCSDPUHYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583649 | |
Record name | Pyrene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654055-00-2 | |
Record name | Pyrene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrenesulfonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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